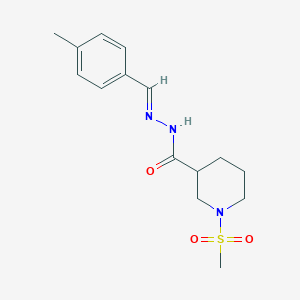
N'-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Descripción general
Descripción
N-(4-methylbenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide, commonly known as Temozolomide, is an orally administered chemotherapy drug used for the treatment of brain tumors, specifically glioblastoma multiforme. Temozolomide has been approved by the FDA and is widely used in clinical practice.
Mecanismo De Acción
Temozolomide is a prodrug that is converted to its active form, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide), in the liver. MTIC is a DNA alkylating agent that induces DNA damage and cell death in rapidly dividing cells, such as cancer cells. Temozolomide is selective for cancer cells because they have a higher rate of DNA replication and repair than normal cells.
Biochemical and Physiological Effects:
Temozolomide has been shown to be well-tolerated by patients with brain tumors. The most common side effects are nausea, vomiting, and fatigue. Temozolomide has also been shown to cause lymphopenia, a decrease in the number of white blood cells, which can increase the risk of infection. However, the benefits of Temozolomide in treating brain tumors outweigh the risks associated with the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Temozolomide is a widely used drug in preclinical and clinical studies. The drug is relatively easy to synthesize and has a good safety profile. However, Temozolomide is selective for rapidly dividing cells, which limits its use in studying non-dividing cells. Additionally, Temozolomide has a short half-life, which can make it difficult to achieve consistent drug levels in experiments.
Direcciones Futuras
There are several potential future directions for Temozolomide research. One area of interest is the development of combination therapies that can enhance the efficacy of Temozolomide. Another area of research is the investigation of Temozolomide's potential use in other types of cancer, such as melanoma and lymphoma. Additionally, there is ongoing research to identify biomarkers that can predict which patients will respond to Temozolomide treatment.
Aplicaciones Científicas De Investigación
Temozolomide has been extensively studied in preclinical and clinical trials. The drug has been shown to be effective in treating glioblastoma multiforme, a highly aggressive and malignant brain tumor. Temozolomide is also being investigated for its potential use in other types of cancer, including melanoma, lymphoma, and leukemia.
Propiedades
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12-5-7-13(8-6-12)10-16-17-15(19)14-4-3-9-18(11-14)22(2,20)21/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQDNVQONJPTDU-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4818512.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B4818532.png)
![N-{2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4818537.png)

![N-1,3-benzodioxol-5-yl-6-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4818558.png)
![2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4818565.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4818573.png)
![N,4-bis[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4818585.png)
![4'-amino-6'-[(2,3-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4818601.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(4-cyclohexyl-1-piperazinyl)acetamide](/img/structure/B4818618.png)
